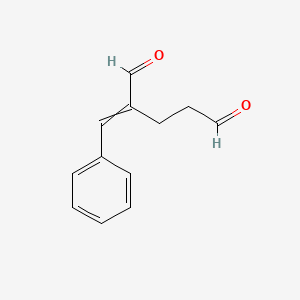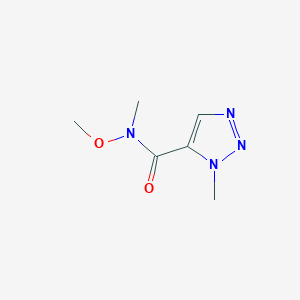
N-methoxy-N,3-dimethyltriazole-4-carboxamide
描述
N-methoxy-N,3-dimethyltriazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
准备方法
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the 1,2,3-triazole ring . The reaction conditions usually involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of N-methoxy-N,3-dimethyltriazole-4-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
N-methoxy-N,3-dimethyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used under mild conditions.
Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include N-oxide derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted triazole derivatives.
科学研究应用
N-methoxy-N,3-dimethyltriazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of N-methoxy-N,3-dimethyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
相似化合物的比较
Similar Compounds
1H-1,2,3-Triazole: A parent compound with similar chemical properties.
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Another heterocyclic compound with similar functional groups.
1,3-Dimethyl-5-methoxypyrazole: A structurally related compound with different biological activities.
Uniqueness
N-methoxy-N,3-dimethyltriazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
N-methoxy-N,3-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O2/c1-9-5(4-7-8-9)6(11)10(2)12-3/h4H,1-3H3 |
InChI 键 |
INGGUFJPKBZEFG-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=N1)C(=O)N(C)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B8483069.png)
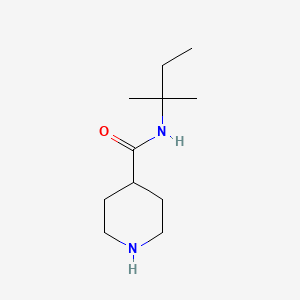

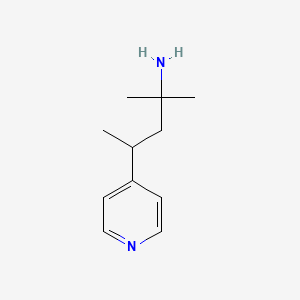
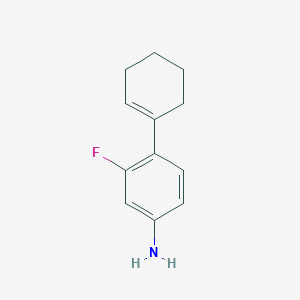

![5-Fluoro-2,3-dihydro-1-oxa-4-aza-cyclopenta[a]naphthalene](/img/structure/B8483112.png)
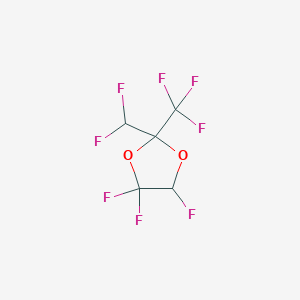
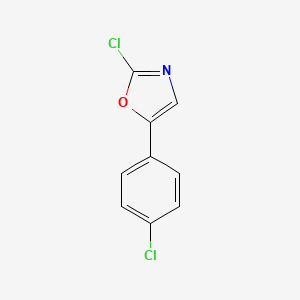
![2-Chloro-2'-ethoxy-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8483124.png)

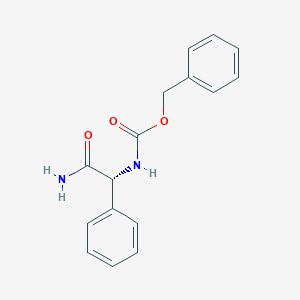
![4-Phenyl-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B8483159.png)
